Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate
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Overview
Description
Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carbonyl, and ester groups. Its unique configuration makes it a subject of interest in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the protection of amino groups, followed by the formation of peptide bonds through condensation reactions. The reaction conditions often involve the use of protecting groups like carbobenzyloxy (Cbz) for the amino groups and coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoate
- Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]hexanoate
Uniqueness
Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its ability to form stable peptide bonds and interact with various biological targets makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C23H27N3O6 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C23H27N3O6/c1-31-22(29)19(14-16-8-4-2-5-9-16)25-21(28)18(12-13-20(24)27)26-23(30)32-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H2,24,27)(H,25,28)(H,26,30) |
InChI Key |
HTLKOQZDTOXSFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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